4-Iodo-3-methoxybenzamide
Overview
Description
4-Iodo-3-methoxybenzamide is an organic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzamide core. It is primarily used in research settings due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Iodo-3-methoxybenzamide is a benzamide derivative. Benzamides are known to interact with Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a protein that plays a key role in DNA repair and programmed cell death .
Mode of Action
Benzamides are known to inhibit the activity of parp1 . This inhibition can lead to the accumulation of DNA damage in cells, potentially leading to cell death .
Biochemical Pathways
The inhibition of parp1 can affect the dna repair pathway, leading to the accumulation of dna damage and potentially inducing cell death .
Result of Action
The inhibition of parp1 can lead to the accumulation of dna damage in cells, potentially leading to cell death .
Preparation Methods
4-Iodo-3-methoxybenzamide can be synthesized through various methods. One common synthetic route involves the reaction of 4-iodo-3-methoxybenzoic acid with oxalyl chloride in the presence of a few drops of dimethylformamide (DMF) in dichloromethane at room temperature. The resulting acyl chloride is then reacted with concentrated ammonium hydroxide to yield this compound . This method is efficient and yields a high-purity product.
Chemical Reactions Analysis
4-Iodo-3-methoxybenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
4-Iodo-3-methoxybenzamide can be compared with other benzamide derivatives, such as 3-methoxybenzamide and 2,3-dimethoxybenzamide . While these compounds share a common benzamide core, the presence of different substituents (e.g., iodine, methoxy groups) imparts unique chemical and biological properties. For instance, this compound’s iodine atom makes it more reactive in substitution reactions compared to its non-iodinated counterparts.
Similar Compounds
3-Methoxybenzamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2,3-Dimethoxybenzamide: Contains an additional methoxy group, which can influence its chemical behavior and biological activity.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
4-iodo-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRIIERULDDUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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